N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide is an organic compound with a complex structure that includes a cyclohexene ring, a pyrrolidinone ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: Starting with cyclohexanone, an aldol condensation can be performed to introduce the double bond, forming cyclohex-1-en-1-yl derivatives.
Introduction of the Ethyl Linker: The cyclohexene derivative can be reacted with ethyl bromide in the presence of a base such as potassium carbonate to form the ethyl-linked intermediate.
Formation of the Pyrrolidinone Ring: The intermediate is then reacted with succinimide in the presence of a dehydrating agent like phosphorus oxychloride to form the pyrrolidinone ring.
Acetamide Formation: Finally, the compound is treated with acetic anhydride to introduce the acetamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cyclohexene ring can undergo oxidation reactions to form epoxides or diols.
Reduction: The double bond in the cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Epoxides or diols from the cyclohexene ring.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biochemical Studies: Used in studies to understand enzyme-substrate interactions due to its structural complexity.
Medicine
Diagnostics: Used in the development of diagnostic agents due to its ability to interact with biological molecules.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclohexene and pyrrolidinone rings provide structural rigidity, while the acetamide group can form hydrogen bonds, facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxyphenyl group instead of a pyrrolidinone ring.
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to the combination of its cyclohexene, pyrrolidinone, and acetamide groups, which provide a distinct set of chemical properties and potential applications. The presence of both a rigid ring structure and a flexible ethyl linker allows for diverse interactions with other molecules, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13(11-16-10-4-7-14(16)18)15-9-8-12-5-2-1-3-6-12/h5H,1-4,6-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMQNODDINJAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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